3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride
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Overview
Description
3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound with the CAS Number: 97382-92-8 . It has a molecular weight of 181.66 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines . For instance, the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, results in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The InChI code for 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride is 1S/C10H11N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-6,11H,7-8H2;1H . This indicates the presence of a chlorine atom (Cl), a pyrrole ring (C4H4N), and a phenyl group (C6H5) in the molecule .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis
3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride is a powder that is stored at 4 degrees Celsius . Its molecular weight is 181.66 .Scientific Research Applications
Electron Delocalization and Electrochemical Properties :
- The study by Hildebrandt, Schaarschmidt, and Lang (2011) on 2,5-diferrocenyl-1-phenyl-1H-pyrrole demonstrates significant electron delocalization within the pyrrole core system. This property is crucial for applications in electron transfer and electrochemical processes (Hildebrandt, Schaarschmidt, & Lang, 2011).
Corrosion Inhibition :
- Zarrouk et al. (2015) researched 1H-pyrrole-2,5-dione derivatives, showing their effectiveness as corrosion inhibitors for carbon steel. This indicates potential industrial applications of 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride in preventing material degradation (Zarrouk et al., 2015).
Crystallographic Analysis :
- Akkurt, Mohamed, Elremaily, Santoyo-González, and Albayati (2013) examined the crystal structure of a related compound, highlighting the molecular geometry and interactions that are fundamental for understanding the chemical properties of pyrrole derivatives (Akkurt et al., 2013).
Potential in Cancer Therapy :
- Kuznietsova et al. (2019) synthesized pyrrole derivatives as inhibitors of protein kinases like EGFR and VEGFR, showing promise in cancer therapy. This underscores the potential medicinal applications of 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride in treating malignancies (Kuznietsova et al., 2019).
Photoluminescent Materials :
- Beyerlein and Tieke (2000) explored conjugated polymers containing 2,5-dihydro-3,6-diphenylpyrrolo[3,4-c]pyrrole, exhibiting strong photoluminescence. This suggests the role of pyrrole derivatives in developing photoluminescent materials for electronic applications (Beyerlein & Tieke, 2000).
Antimicrobial Properties :
- Kumar, Kumar, and Nihana (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and evaluated their antimicrobial activity, indicating potential use in pharmaceuticals and biocides (Kumar, Kumar, & Nihana, 2017).
Luminescent Mechanism Study :
- Lei et al. (2018) synthesized 2,3,4,5-Tetraphenyl-1H-pyrrole, providing insights into its dual-state luminescent mechanism. This research is valuable for understanding the luminescent properties of pyrrole derivatives (Lei et al., 2018).
Absorption and Fluorescence in Soluble Polar Derivatives :
- Lun̆ák et al. (2011) studied the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles, relevant for applications in optics and sensors (Lun̆ák et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-phenyl-2,5-dihydro-1H-pyrrole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-6,11H,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOUFNNNWFUJJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride |
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